

# An In-depth Technical Guide to the Biological Targets of M-110 Compounds

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## Compound of Interest

Compound Name: M-110

Cat. No.: B608784

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For Researchers, Scientists, and Drug Development Professionals

The designation "**M-110**" is associated with at least three distinct therapeutic compounds, each with a unique biological target and mechanism of action. This guide provides a comprehensive technical overview of each of these molecules to facilitate research and development efforts.

The compounds covered are:

- **M-110:** A selective PIM-3 Kinase Inhibitor
- MT-110: A non-muscle Myosin II (NMII) Inhibitor
- MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

## M-110: A Selective PIM-3 Kinase Inhibitor

**M-110** is a highly selective, ATP-competitive inhibitor of PIM kinases, showing a strong preference for PIM-3.<sup>[1][2]</sup> PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell proliferation, survival, and oncogenic signaling pathways.<sup>[3][4][5][6]</sup> Overexpression of PIM kinases is observed in various cancers, making them a promising target for cancer therapy.<sup>[3][5][6]</sup>

## Data Presentation

Table 1: In Vitro Inhibitory Activity of **M-110**

Target	IC50	Assay Type	Reference
PIM-3	47 nM	Kinase Assay	<a href="#">[1]</a>
PIM-1	2.5 µM	Kinase Assay	<a href="#">[1]</a>
PIM-2	2.5 µM	Kinase Assay	<a href="#">[1]</a>

Table 2: Anti-proliferative Activity of **M-110** in Cancer Cell Lines

Cell Line	Cancer Type	IC50	Exposure Time	Reference
DU-145	Prostate Cancer	0.9 µM	72 hours	<a href="#">[1]</a>
22Rv1	Prostate Cancer	0.6 - 0.8 µM	Not Specified	<a href="#">[1]</a>
PC3	Prostate Cancer	0.6 - 0.8 µM	Not Specified	<a href="#">[1]</a>
SW480	Colon Cancer	0.6 - 0.8 µM	Not Specified	<a href="#">[1]</a>

## Experimental Protocols

### Kinase Inhibition Assay (General Protocol):

A representative protocol for determining the IC50 of **M-110** against PIM kinases would involve a biochemical assay measuring the phosphorylation of a substrate.

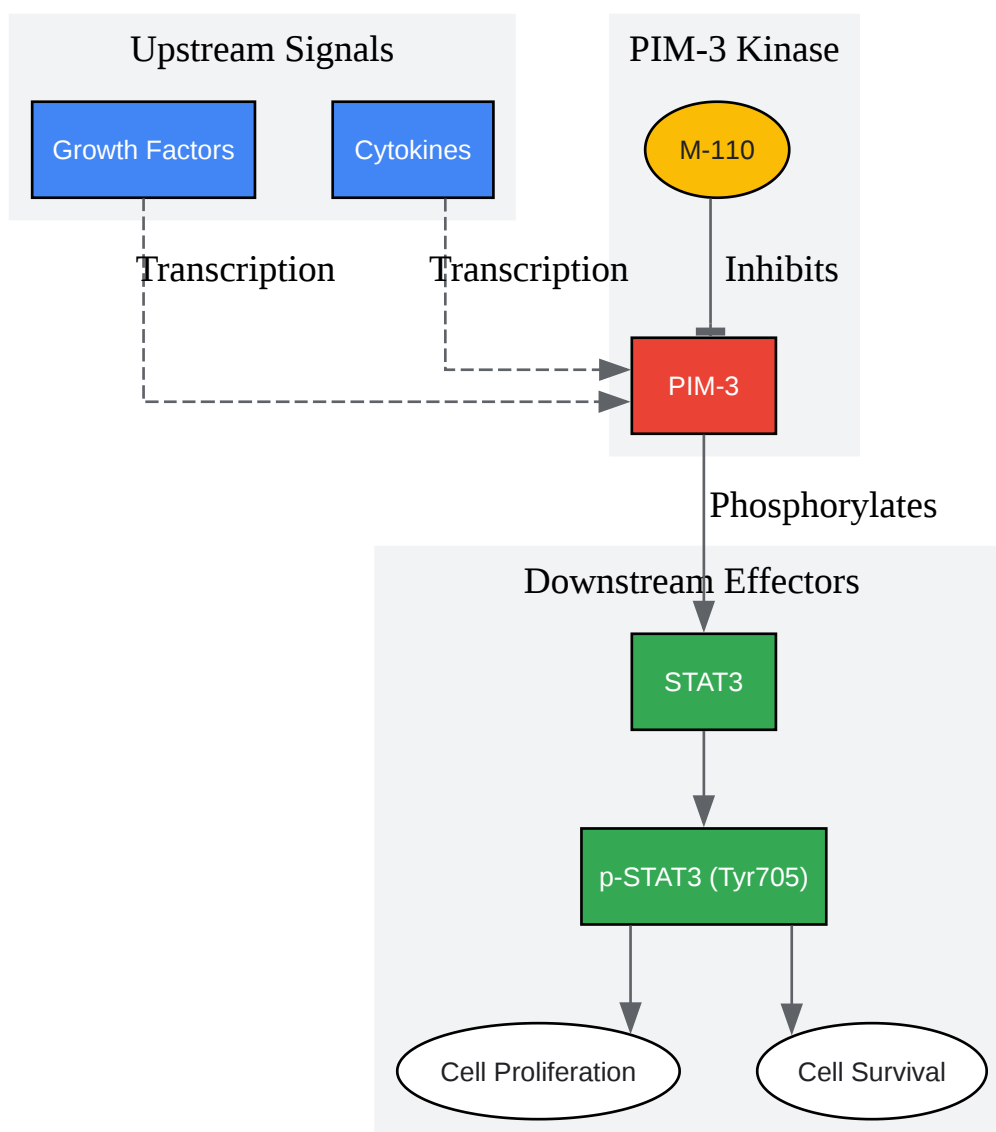
- **Reaction Setup:** A reaction mixture is prepared containing the recombinant PIM kinase (PIM-1, PIM-2, or PIM-3), a suitable substrate (e.g., a peptide with a consensus phosphorylation sequence), and ATP (often radiolabeled, e.g., [ $\gamma$ -<sup>32</sup>P]ATP).
- **Inhibitor Addition:** **M-110** is added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.
- **Termination:** The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., a strong acid or a high concentration of EDTA).

- **Detection:** The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting).
- **Data Analysis:** The percentage of inhibition at each **M-110** concentration is calculated relative to a control without the inhibitor. The IC<sub>50</sub> value is then determined by fitting the data to a dose-response curve.

#### Cell Proliferation Assay (MTT Assay):

- **Cell Seeding:** Cancer cell lines (e.g., DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **M-110** (e.g., from 0.01 to 10  $\mu$ M) for a specified period (e.g., 72 hours).<sup>[1]</sup>
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the untreated control, and the IC<sub>50</sub> value is determined from the dose-response curve.

## Mandatory Visualization



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Caption: PIM-3 signaling pathway and the inhibitory action of **M-110**.

## MT-110: A Non-Muscle Myosin II (NMII) Inhibitor

MT-110 is a selective, blood-brain barrier permeable inhibitor of non-muscle myosin II (NMII).<sup>[7]</sup> It shows improved tolerability by selectively targeting NMII over cardiac muscle myosin II (CMII).<sup>[7]</sup> NMII is a motor protein that plays a crucial role in various cellular processes, including cell division, migration, and neuronal plasticity.<sup>[8][9]</sup> Its involvement in diseases like cancer and neurological disorders makes it an attractive therapeutic target.<sup>[8]</sup>

## Data Presentation

Table 3: In Vitro Inhibitory Activity of MT-125 (a closely related compound to MT-110)

Target	Ki / EC50	Assay Type	Reference
NMIIA	Ki = $2.7 \pm 0.2$ $\mu$ M	ATPase Assay	[10]
NMIIIB	EC50 = $1.7 \pm 0.1$ $\mu$ M	Cytokinesis Assay	[10]
Cardiac Myosin II	Ki = $50 \pm 10$ $\mu$ M	ATPase Assay	[10]

## Experimental Protocols

### ATPase Activity Assay:

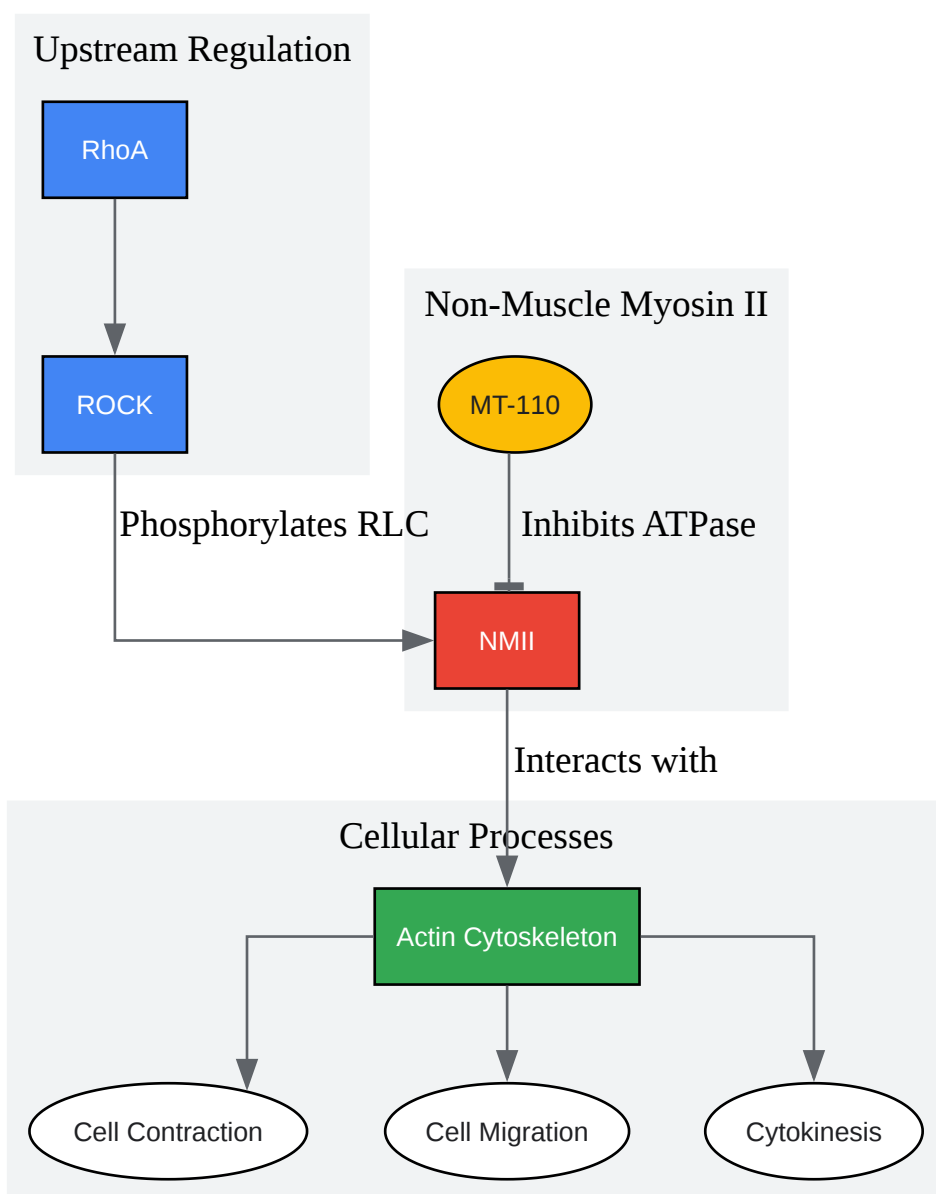
- **Protein Purification:** Recombinant myosin motor domains (NMIIA, NMIIIB, CMII) are purified.
- **Reaction Mixture:** The myosin is mixed with F-actin in a buffer containing ATP.
- **Inhibitor Addition:** MT-110 is added at various concentrations.
- **ATP Hydrolysis Measurement:** The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., malachite green assay).
- **Data Analysis:** The ATPase activity is plotted against the inhibitor concentration to determine the Ki value.

### Cell-Based Cytokinesis Inhibition Assay:

- **Cell Culture:** A suitable cell line (e.g., COS7) is cultured.
- **Compound Treatment:** The cells are treated with different concentrations of MT-110.
- **Microscopy:** Live-cell imaging or fixed-cell microscopy is used to observe the process of cytokinesis.

- Quantification: The percentage of cells that fail to complete cytokinesis (e.g., become multinucleated) is quantified.
- Data Analysis: The EC50 for cytokinesis inhibition is calculated from the dose-response curve.

## Mandatory Visualization



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Caption: Regulation of Non-Muscle Myosin II and its inhibition by MT-110.

# MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.<sup>[11]</sup><sup>[12]</sup><sup>[13]</sup> It is designed to simultaneously bind to the CD3 receptor on T-cells and the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells.<sup>[13]</sup><sup>[14]</sup> This dual binding brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the tumor cells.<sup>[13]</sup>

## Data Presentation

Table 4: Clinical Trial Data for MT110 (Solitomab)

Parameter	Value	Clinical Trial Phase	Reference
Maximum Tolerated Dose (MTD)	24 µ g/day	Phase 1	<sup>[11]</sup> <sup>[12]</sup>
Half-life	4.5 hours	Phase 1	<sup>[11]</sup> <sup>[12]</sup>
Common Dose-Limiting Toxicities	Diarrhea, elevated liver enzymes	Phase 1	<sup>[11]</sup> <sup>[12]</sup>

## Experimental Protocols

T-Cell Mediated Cytotoxicity Assay:

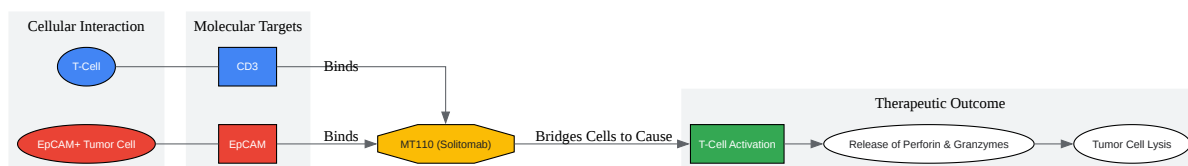
- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors as a source of T-cells (effector cells). Culture an EpCAM-positive cancer cell line (target cells).
- Co-culture: Co-culture the effector and target cells at a specific ratio (e.g., 10:1) in the presence of varying concentrations of MT110.
- Incubation: Incubate the co-culture for a set period (e.g., 24-48 hours).
- Cytotoxicity Measurement: Assess target cell lysis using a method such as:

- LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells.
- Chromium-51 Release Assay: Pre-label target cells with  $^{51}\text{Cr}$  and measure its release upon lysis.
- Flow Cytometry-based Assay: Use viability dyes to distinguish live and dead target cells.
- Data Analysis: Calculate the percentage of specific lysis at each antibody concentration and determine the EC50 value.

#### Phase 1 Clinical Trial Protocol (Simplified Overview):

- Patient Population: Patients with refractory solid tumors expressing EpCAM.[11]
- Dosing: MT110 administered as a continuous intravenous infusion in a dose-escalation design.[11]
- Primary Endpoint: Assess the safety and tolerability of MT110 and determine the maximum tolerated dose.[12]
- Secondary Endpoints: Evaluate pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary anti-tumor activity.[12]
- Monitoring: Closely monitor patients for adverse events, particularly dose-limiting toxicities.

## Mandatory Visualization



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Caption: Mechanism of action of MT110 (Solitomab).

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